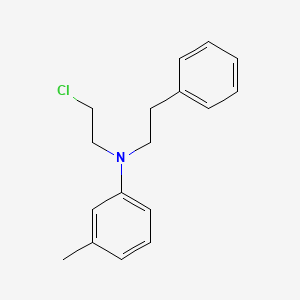
N-(2-Chloroethyl)-3-methyl-N-(2-phenylethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloroethyl)-3-methyl-N-(2-phenylethyl)aniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloroethyl group, a methyl group, and a phenylethyl group attached to the nitrogen atom of the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroethyl)-3-methyl-N-(2-phenylethyl)aniline typically involves the reaction of 3-methylaniline with 2-chloroethyl chloride and 2-phenylethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or toluene for several hours to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method can enhance the efficiency and yield of the production process. The use of catalysts and optimized reaction conditions can further improve the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Chloroethyl)-3-methyl-N-(2-phenylethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloroethyl)-3-methyl-N-(2-phenylethyl)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Chloroethyl)-3-methyl-N-(2-phenylethyl)aniline involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This can result in various biological effects, including inhibition of cell proliferation and induction of cell death.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Chloroethyl)-N-methylaniline
- N-(2-Chloroethyl)-N-phenylethylaniline
- N-(2-Chloroethyl)-N-ethyl-N-phenylaniline
Comparison: N-(2-Chloroethyl)-3-methyl-N-(2-phenylethyl)aniline is unique due to the presence of both a methyl group and a phenylethyl group attached to the nitrogen atom. This structural feature distinguishes it from other similar compounds and may contribute to its specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
64617-67-0 |
|---|---|
Molekularformel |
C17H20ClN |
Molekulargewicht |
273.8 g/mol |
IUPAC-Name |
N-(2-chloroethyl)-3-methyl-N-(2-phenylethyl)aniline |
InChI |
InChI=1S/C17H20ClN/c1-15-6-5-9-17(14-15)19(13-11-18)12-10-16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3 |
InChI-Schlüssel |
ILSXTPQPNRQUMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N(CCC2=CC=CC=C2)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















